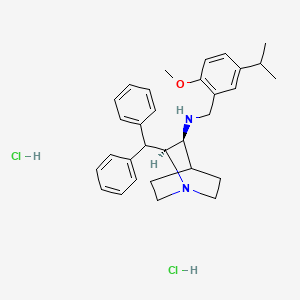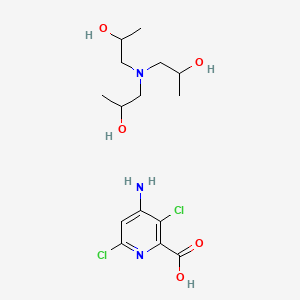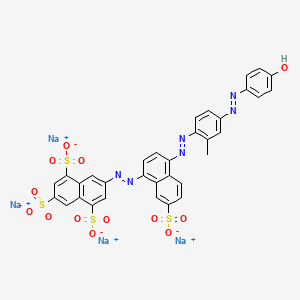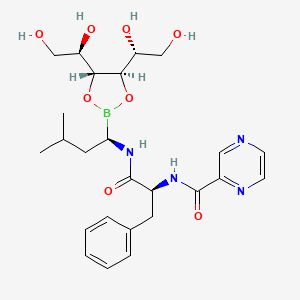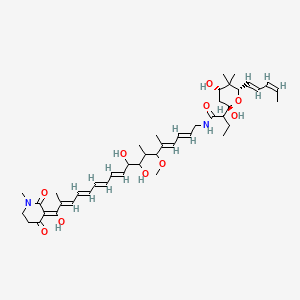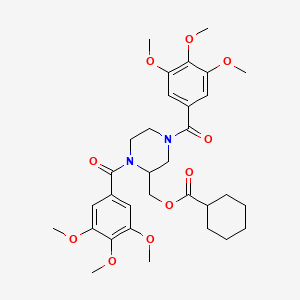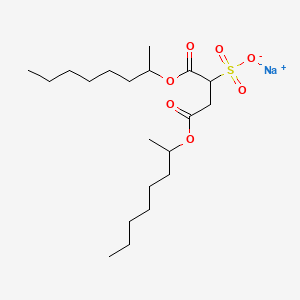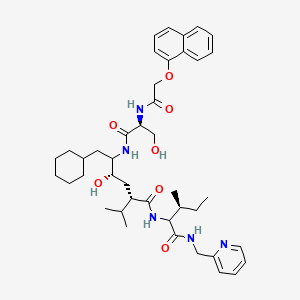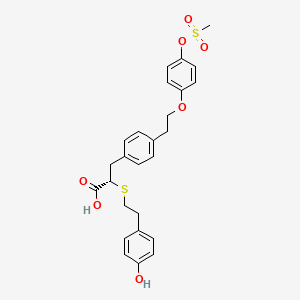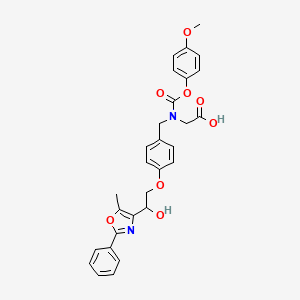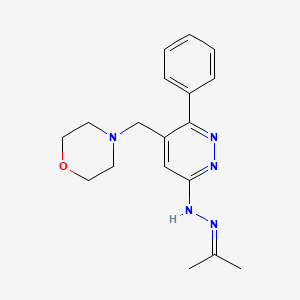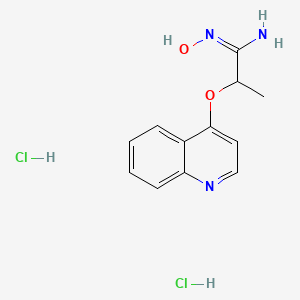
N-Hydroxy-2-(4-quinolinyloxy)propanimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate [French] is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves multiple steps, starting from the preparation of the quinoline ring system. Common synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve cyclization reactions, where aniline derivatives react with various reagents under specific conditions to form the quinoline ring.
For the specific synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate, the following steps are involved:
- Preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate.
- Conversion of 4-hydroxyquinoline to (Quinolinyl-4)oxy-2 propionamidoxime through a series of reactions involving hydroxylamine and propionamide.
- Formation of the dichlorhydrate salt by reacting the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using green chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring system, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quaternary ammonium salts, amine derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar ring structure.
Quinoxaline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring system.
Quinazoline: A compound with a fused benzene and pyrimidine ring system.
Uniqueness
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate is unique due to its specific functional groups and the presence of the dichlorhydrate salt. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
86346-58-9 |
|---|---|
Molekularformel |
C12H15Cl2N3O2 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
N'-hydroxy-2-quinolin-4-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-7-14-10-5-3-2-4-9(10)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
InChI-Schlüssel |
BRYPKQLRUGQKFH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(/C(=N\O)/N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
Kanonische SMILES |
CC(C(=NO)N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



